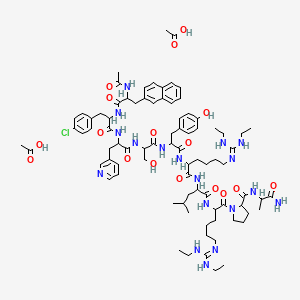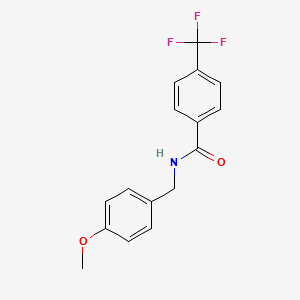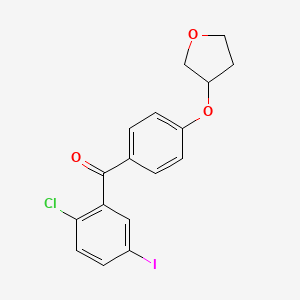
Tris(2,3,4,5,6-pentafluorophenyl)silicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(perfluorophenyl)silane is a unique organosilicon compound characterized by the presence of three perfluorophenyl groups attached to a silicon atom. This compound is known for its high thermal stability and distinctive chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(perfluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of perfluorophenyl lithium with silicon tetrachloride. The reaction typically proceeds as follows:
Preparation of Perfluorophenyl Lithium: Perfluorophenyl bromide is treated with lithium metal in anhydrous ether to form perfluorophenyl lithium.
Reaction with Silicon Tetrachloride: The perfluorophenyl lithium is then reacted with silicon tetrachloride in an inert atmosphere, such as nitrogen or argon, to yield tris(perfluorophenyl)silane.
The reaction conditions often include low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of tris(perfluorophenyl)silane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(perfluorophenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in the presence of suitable catalysts.
Substitution Reactions: The perfluorophenyl groups can be substituted with other functional groups under specific conditions.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions
Catalysts: Common catalysts include transition metal complexes such as platinum or rhodium.
Solvents: Reactions are typically carried out in solvents like toluene, hexane, or dichloromethane.
Temperature: Reaction temperatures can vary but are often maintained at moderate levels to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions yield organosilicon compounds with various functional groups attached to the silicon atom.
Applications De Recherche Scientifique
Tris(perfluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential use in biological systems, including drug delivery and imaging.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which tris(perfluorophenyl)silane exerts its effects involves the activation of the silicon-hydrogen bond. This activation facilitates various chemical transformations, including hydrosilylation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(perfluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(perfluorophenyl)germane: Contains germanium instead of silicon.
Tris(perfluorophenyl)stannane: Contains tin instead of silicon.
Uniqueness
Tris(perfluorophenyl)silane is unique due to its high thermal stability and reactivity, particularly in hydrosilylation reactions. Its silicon atom provides distinct electronic properties compared to boron, germanium, and tin analogs, making it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
20160-40-1 |
|---|---|
Formule moléculaire |
C18F15Si |
Poids moléculaire |
529.3 g/mol |
InChI |
InChI=1S/C18F15Si/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
Clé InChI |
MEDZYNGMHOZGGT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
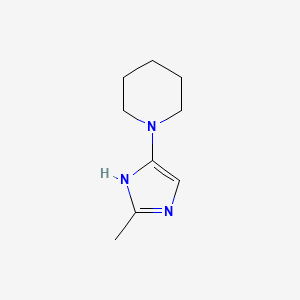
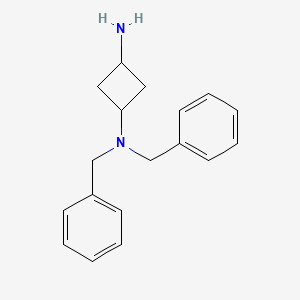
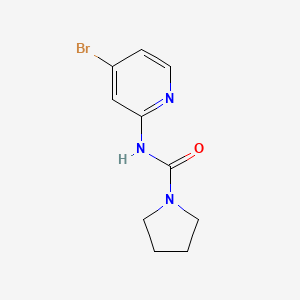
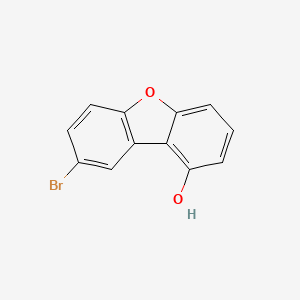
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
